molecular formula C9H7BrFN B13607809 5-(2-Bromoethyl)-2-fluorobenzonitrile

5-(2-Bromoethyl)-2-fluorobenzonitrile

Cat. No.: B13607809
M. Wt: 228.06 g/mol
InChI Key: LWIPGUSJTZYQMV-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a bromoethyl group and a fluorine atom, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile followed by the introduction of the bromoethyl group. One common method is the electrophilic aromatic substitution reaction, where 2-fluorobenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group. Subsequently, the bromo group is converted to a bromoethyl group using ethylene dibromide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and subsequent alkylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of a suitable solvent like acetonitrile.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) are used for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Oxidation and Reduction: Products include amines and carboxylic acids.

    Coupling Reactions: Products include biaryl compounds with diverse substituents.

Scientific Research Applications

5-(2-Bromoethyl)-2-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The fluorine atom and nitrile group also contribute to the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoethyl)-2-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

5-(2-bromoethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C9H7BrFN/c10-4-3-7-1-2-9(11)8(5-7)6-12/h1-2,5H,3-4H2

InChI Key

LWIPGUSJTZYQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCBr)C#N)F

Origin of Product

United States

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